N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-hydroxy-5-methylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of the hydroxy and methyl groups on the benzylidene moiety further enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxy-5-methylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and 1-methyl-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N’-(2-hydroxy-5-methylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxy-5-methylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield corresponding aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(2-hydroxy-5-methylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(2-hydroxy-5-methylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methyl groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
N’-(2-hydroxy-5-methylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
- N’-(2-hydroxy-5-methylbenzylidene)-4-methylbenzohydrazide
- N’-(2-hydroxy-5-methylbenzylidene)-4-hydroxybenzohydrazide
- N’-(2-hydroxy-5-methylbenzylidene)-4-dimethylaminobenzohydrazide
These compounds share similar structural features but differ in the substituents on the benzylidene moiety.
Properties
Molecular Formula |
C13H14N4O2 |
---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c1-9-3-4-12(18)10(7-9)8-14-16-13(19)11-5-6-15-17(11)2/h3-8,18H,1-2H3,(H,16,19)/b14-8+ |
InChI Key |
JJRIMVDHCUOERN-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=NN2C |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.